molecular formula C23H14ClN5O B12628789 2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile

2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile

Cat. No.: B12628789
M. Wt: 411.8 g/mol
InChI Key: AQRIZDQERYDVTL-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .

Preparation Methods

The synthesis of 2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile involves several steps. A common synthetic route includes the condensation of 2-hydrazinopyrido[2,3-d]pyrimidine with an appropriate aroyl chloride in dry pyridine under reflux conditions . The reaction mixture is then cooled, and the solid product is filtered, washed with ethanol, and crystallized from a suitable solvent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile has several scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C23H14ClN5O

Molecular Weight

411.8 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]benzonitrile

InChI

InChI=1S/C23H14ClN5O/c1-14-21(15-6-8-17(24)9-7-15)22-26-13-18-20(29(22)27-14)10-11-28(23(18)30)19-5-3-2-4-16(19)12-25/h2-11,13H,1H3

InChI Key

AQRIZDQERYDVTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)C5=CC=CC=C5C#N

Origin of Product

United States

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